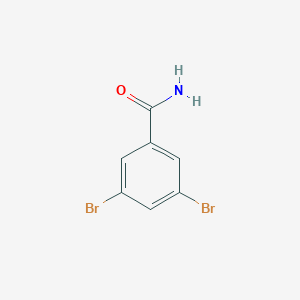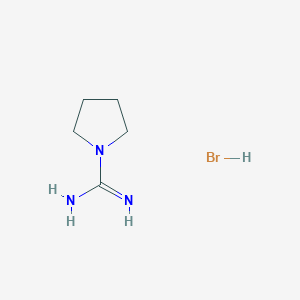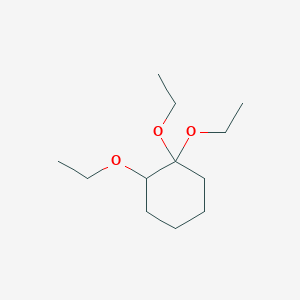
3,5-Dibromobenzamide
Vue d'ensemble
Description
3,5-Dibromobenzamide: is an organic compound with the molecular formula C7H5Br2NO . It is a derivative of benzamide where two bromine atoms are substituted at the 3rd and 5th positions of the benzene ring. This compound is known for its off-white crystalline powder form and has a melting point of approximately 187-191°C .
Applications De Recherche Scientifique
3,5-Dibromobenzamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,5-Dibromobenzamide can be synthesized through the bromination of benzamide. The typical synthetic route involves the reaction of benzamide with bromine in the presence of a catalyst or under specific conditions to ensure selective bromination at the 3rd and 5th positions. The reaction is usually carried out in a solvent like acetic acid or chloroform, and the temperature is maintained to control the reaction rate and yield .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or other separation techniques to obtain the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dibromobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form corresponding acids or other oxidized products.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution: Formation of various substituted benzamides.
Reduction: Formation of dibromoaniline or other reduced derivatives.
Oxidation: Formation of dibromobenzoic acid or other oxidized products.
Mécanisme D'action
The mechanism of action of 3,5-Dibromobenzamide involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 3,4-Dibromobenzamide
- 2,5-Dibromobenzamide
- 3,5-Dibromobenzoic acid
Comparison: 3,5-Dibromobenzamide is unique due to the specific positioning of the bromine atoms, which influences its chemical reactivity and physical properties. Compared to other dibromobenzamides, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research and industrial applications .
Propriétés
IUPAC Name |
3,5-dibromobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFGMNBDIDEBIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371032 | |
| Record name | 3,5-Dibromobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-85-3 | |
| Record name | 3,5-Dibromobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dibromobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 3,5-dibromobenzamide in organic synthesis?
A1: this compound serves as a crucial building block for synthesizing more complex molecules. For instance, it acts as a precursor in synthesizing various substituted quinazolinone derivatives. [, ] These heterocyclic compounds, particularly 2,6,8-triarylquinazolin-4(3H)-ones, are synthesized through a multistep process involving condensation, Suzuki-Miyaura cross-coupling, and dehydrogenation reactions. [] These derivatives are investigated for their potential biological activities and applications in medicinal chemistry.
Q2: Can you elaborate on the Suzuki-Miyaura cross-coupling reaction involving this compound derivatives?
A2: Researchers successfully employed the Suzuki-Miyaura cross-coupling reaction on 2-aryl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-ones, derived from this compound. [] This reaction involves reacting these dibromo-quinazolinones with various arylboronic acids in the presence of a palladium catalyst. This crucial step replaces the bromine atoms with aryl groups, enabling the synthesis of diverse 2,6,8-triaryl-2,3-dihydroquinazolin-4(1H)-ones. []
Q3: Have any biological activities been explored for compounds synthesized using this compound?
A3: While the provided research primarily focuses on synthesis methodologies, one study explored the antihelminthic activity of a compound derived from this compound. [, ] This compound, N-[3-chloro-4-[(1-ethyl-2-benzimidazolyl)thio]phenyl]-2-hydroxy-3,5-dibromobenzamide (designated as agent G-1724), demonstrated a notable nematocidal effect (71-78%) against Trichocephalus muris and Trichinella spiralis in murine models. [, ] This finding suggests the potential of exploring this compound derivatives for developing novel antiparasitic drugs.
Q4: What spectroscopic techniques are employed to characterize this compound and its derivatives?
A4: Although the provided research articles don't delve into the specifics of characterizing this compound itself, they highlight the use of UV-Vis and fluorescence spectroscopy for studying the photophysical properties of its tetraarylbisquinazolinone derivatives. [] These techniques help understand the influence of different substituents on intramolecular charge transfer (ICT) within these molecules. [] For a comprehensive characterization of this compound, one would typically employ techniques like NMR spectroscopy, infrared spectroscopy, and mass spectrometry, alongside elemental analysis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3aS,4R,7S,7aR)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one](/img/structure/B63163.png)
![2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B63164.png)

![4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B63168.png)

![N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide](/img/structure/B63171.png)
![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B63174.png)





